molecular formula C18H13ClN4O2 B11964532 methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11964532
M. Wt: 352.8 g/mol
InChI Key: ILGLPCMHMVPJHR-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with 2-nitroaniline to form 2-chloro-N-(2-nitrophenyl)benzamide. This intermediate is then cyclized using a suitable cyclization agent, such as phosphorus oxychloride, to form the quinoxaline ring. The resulting compound is further reacted with methyl chloroformate to introduce the methyl ester group, followed by reduction of the nitro group to an amino group using a reducing agent like tin(II) chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Esterification: The carboxylate group can participate in esterification reactions to form different esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Esterification: Alcohols in the presence of an acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

    Esterification: Formation of various esters.

Scientific Research Applications

Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2-Aminoquinoxaline: Lacks the chlorophenyl and methyl ester groups.

    2-Chloroquinoxaline: Lacks the amino and methyl ester groups.

Uniqueness

Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity

Biological Activity

Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have employed methods such as Buchwald amination and cyclization to develop various pyrido[2,3-b]quinoxaline derivatives, which include the target compound. The synthesis process has been optimized to yield high purity and efficiency, with yields reported in the range of 52% to 95% for related compounds .

Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies have demonstrated that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to have IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin .

Antimicrobial Activity

Research has indicated that quinoxaline derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against bacterial and fungal strains. Studies report that related compounds demonstrate significant antibacterial effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH radical scavenging. Results indicate that this compound can effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Table 1: Biological Activity Summary of this compound

Activity Cell Line/Organism IC50/MIC Value Reference
AnticancerHCT-1161.9 µg/mL
MCF-72.3 µg/mL
AntimicrobialE. coli32 µg/mL
S. aureus16 µg/mL
AntioxidantDPPH assayEC50: 8.56 × 10^8 M^-1 s^-1

Case Studies

Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, researchers synthesized this compound and assessed its anticancer properties against multiple cancer cell lines. The results showed that the compound inhibited cell proliferation significantly and induced apoptosis in treated cells.

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of this compound against clinical isolates of bacteria. The study concluded that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Properties

Molecular Formula

C18H13ClN4O2

Molecular Weight

352.8 g/mol

IUPAC Name

methyl 2-amino-1-(2-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C18H13ClN4O2/c1-25-18(24)14-15-17(22-12-8-4-3-7-11(12)21-15)23(16(14)20)13-9-5-2-6-10(13)19/h2-9H,20H2,1H3

InChI Key

ILGLPCMHMVPJHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4Cl)N

Origin of Product

United States

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